molecular formula C16H24N2O2 B4428604 N-(3-methylbutyl)-4-(4-morpholinyl)benzamide

N-(3-methylbutyl)-4-(4-morpholinyl)benzamide

Cat. No. B4428604
M. Wt: 276.37 g/mol
InChI Key: BIXNGIIZBYJVBA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-(4-morpholinyl)benzamide, also known as NS1619, is a compound that has gained significant attention in scientific research due to its unique properties. It is a potassium channel opener that has been found to have potential therapeutic applications in various fields, such as cardiovascular disease, cancer, and neurological disorders.

Mechanism of Action

N-(3-methylbutyl)-4-(4-morpholinyl)benzamide works by opening the ATP-sensitive potassium channels (KATP channels) in cells. This leads to hyperpolarization of the cell membrane, which results in the relaxation of smooth muscle cells, dilation of blood vessels, and decreased activity of neurons. This compound has been found to have a higher affinity for the mitochondrial KATP channels, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of nitric oxide, which can improve blood flow and reduce inflammation. This compound has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. In addition, this compound has been found to have anti-inflammatory effects and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a potent and selective KATP channel opener, which makes it a valuable tool for studying the role of KATP channels in various physiological processes. This compound is also stable and can be easily synthesized, which makes it accessible for researchers. However, this compound has some limitations, such as its potential toxicity and off-target effects, which should be taken into consideration when designing experiments.

Future Directions

N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has shown promising results in various fields of research, and there are several future directions that can be explored. In cardiovascular disease, this compound can be further studied for its potential use in treating hypertension and heart failure. In cancer research, this compound can be investigated for its potential as a chemotherapeutic agent or as a sensitizer for radiation therapy. In neurological disorders, this compound can be explored for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more selective and potent KATP channel openers can provide new insights into the role of KATP channels in various physiological processes.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective KATP channel opener that has potential therapeutic applications in various fields. This compound has been extensively studied for its cardiovascular, cancer, and neurological effects, and there are several future directions that can be explored. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Scientific Research Applications

N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields. In cardiovascular disease, this compound has been found to have vasodilatory effects, which can improve blood flow and reduce blood pressure. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-(3-methylbutyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)7-8-17-16(19)14-3-5-15(6-4-14)18-9-11-20-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXNGIIZBYJVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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